Efficacy in Ruxolitinib-Resistant Myelofibrosis: Spleen Volume Reduction
In the pivotal phase 2 JAKARTA-2 trial, Fedratinib Hydrochloride demonstrated clinical efficacy in patients with myelofibrosis previously treated with ruxolitinib, a setting where ruxolitinib itself has failed or is not tolerated. At 24 weeks, fedratinib treatment resulted in a spleen volume response rate (≥35% reduction from baseline) in approximately 31% of these ruxolitinib-experienced patients [1]. This is a critical differentiator, as it shows fedratinib can provide benefit in a post-ruxolitinib setting, whereas ruxolitinib cannot be used for re-challenge.
| Evidence Dimension | Spleen Volume Response Rate (SVR35) at Week 24 in Ruxolitinib-Experienced Patients |
|---|---|
| Target Compound Data | 31% SVR35 |
| Comparator Or Baseline | Ruxolitinib (placebo/no active comparator arm, baseline is prior ruxolitinib failure) |
| Quantified Difference | 31% absolute response rate in a population where ruxolitinib has failed |
| Conditions | Phase 2, single-arm JAKARTA2 trial in patients with MF previously treated with ruxolitinib |
Why This Matters
Demonstrates a quantifiable clinical benefit in a patient population where the primary first-line alternative (ruxolitinib) is no longer effective, directly informing second-line treatment selection and procurement for research in resistant models.
- [1] Harrison CN, et al. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. View Source
